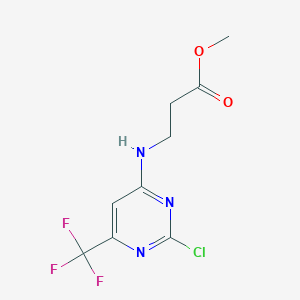![molecular formula C12H12O5 B11794353 Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate](/img/structure/B11794353.png)
Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate is an organic compound that features a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety through an ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate typically involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated precursors and nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate: shares structural similarities with other benzo[d][1,3]dioxole derivatives.
Benzo[d][1,3]dioxole-5-carboxylic acid: Another compound with a similar core structure but different functional groups.
Cyclopropanecarboxylic acid derivatives: Compounds with variations in the ester or ether linkages.
Uniqueness
The uniqueness of this compound lies in its specific combination of the cyclopropane ring and benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H12O5 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
methyl 1-(1,3-benzodioxol-5-yloxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H12O5/c1-14-11(13)12(4-5-12)17-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,4-5,7H2,1H3 |
Clé InChI |
KMQPDDGINQFIOB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC1)OC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


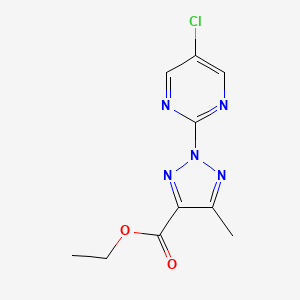
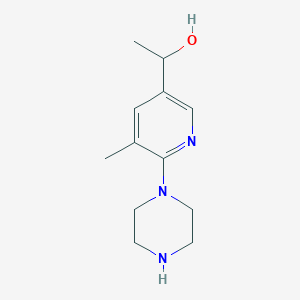
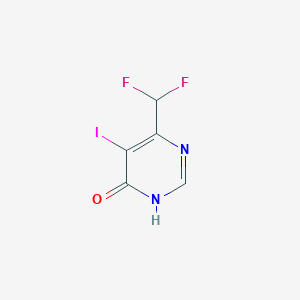
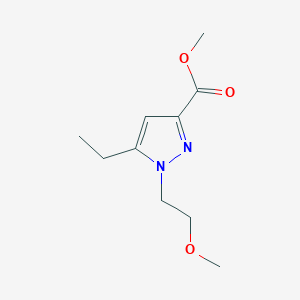
![N-Methylbenzo[b]thiophen-3-amine](/img/structure/B11794313.png)
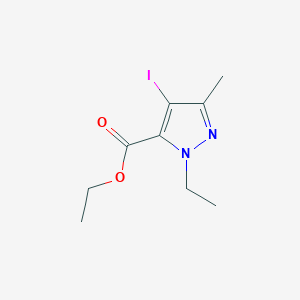
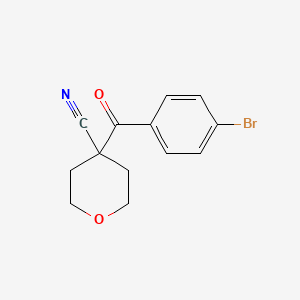
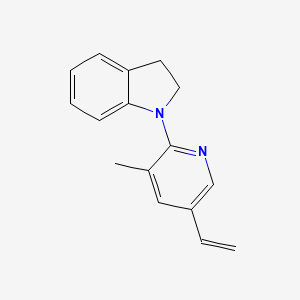
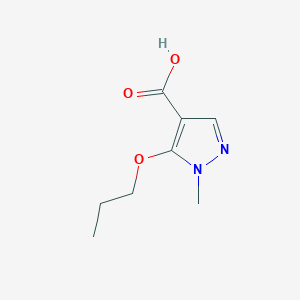
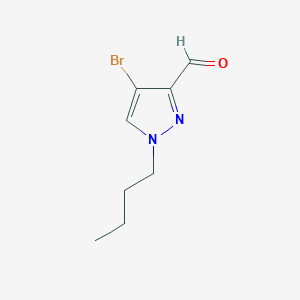
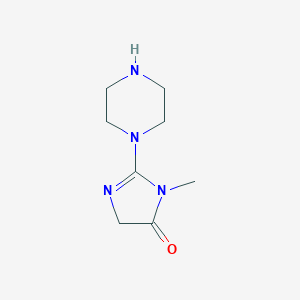
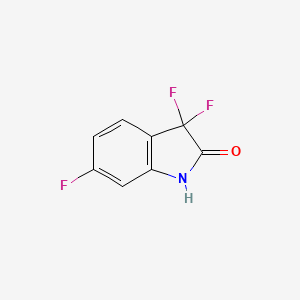
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)
